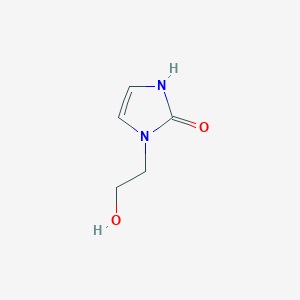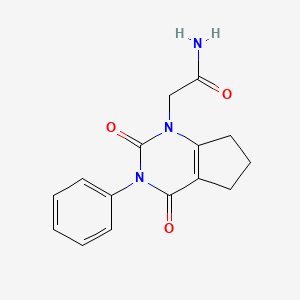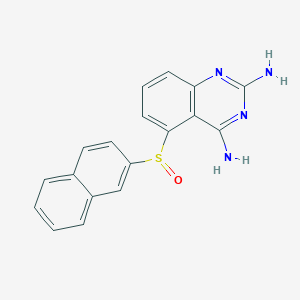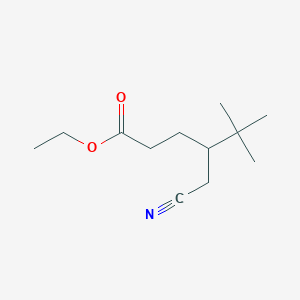
1-(2-Hydroxyethyl)-1,3-dihydro-2H-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them important in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- can be achieved through several methods. One common approach involves the condensation of potassium cyanate (KCNO) or urea with carbonyl compounds containing functional groups . Another method is the Debus-Radiszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Chemischer Reaktionen
2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole-2-carboxylic acid derivatives, while reduction can yield imidazolidine derivatives .
Wissenschaftliche Forschungsanwendungen
2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it exhibits various biological activities, including antibacterial, antifungal, and antiviral properties . Additionally, it is used in the development of drugs for treating diseases such as cancer and infectious diseases . In the industrial sector, it finds applications in the production of agrochemicals and functional materials .
Wirkmechanismus
The mechanism of action of 2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In antiviral applications, it interferes with viral replication by targeting viral enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- can be compared with other imidazole derivatives such as 1,3-dihydro-2H-imidazol-2-ylidene and 1,3-dihydro-4,5-difuryl-2H-imidazol-2-one . While these compounds share a similar core structure, they differ in their substituents and, consequently, their chemical and biological properties. For example, 1,3-dihydro-2H-imidazol-2-ylidene is known for its catalytic properties, while 1,3-dihydro-4,5-difuryl-2H-imidazol-2-one exhibits unique optical properties . The uniqueness of 2H-Imidazol-2-one, 1,3-dihydro-1-(2-hydroxyethyl)- lies in its specific substituent, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
51649-01-5 |
|---|---|
Molekularformel |
C5H8N2O2 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-1H-imidazol-2-one |
InChI |
InChI=1S/C5H8N2O2/c8-4-3-7-2-1-6-5(7)9/h1-2,8H,3-4H2,(H,6,9) |
InChI-Schlüssel |
VGRRSFLZALJQNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)N1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)


![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)




![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)

![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)

![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)
